

In-Depth Technical Guide on the Crystal Structure Analysis of Triammonium Phosphate Trihydrate

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Compound of Interest

Compound Name: *Triammonium phosphate trihydrate*

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This technical guide provides a comprehensive overview of the crystal structure analysis of **triammonium phosphate trihydrate** ($(\text{NH}_4)_3\text{PO}_4 \cdot 3\text{H}_2\text{O}$), a compound of interest in various chemical and pharmaceutical applications. This document outlines the key crystallographic data, details the experimental protocols for structure determination, and presents a logical workflow for the analytical process.

Quantitative Crystallographic Data

The crystal structure of **triammonium phosphate trihydrate** has been determined by single-crystal X-ray diffraction. A definitive study published in Acta Crystallographica confirmed its structure as $(\text{NH}_4)_3\text{PO}_4 \cdot 3\text{H}_2\text{O}$.^[1] The compound crystallizes in a monoclinic system, and the structure was refined to a final R-value of 3.1% based on 1,583 reflections, indicating a high-quality structural model.^[1]

The key crystallographic data are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	$(\text{NH}_4)_3\text{PO}_4 \cdot 3\text{H}_2\text{O}$	[2]
Formula Weight	203.13 g/mol	[2]
Crystal System	Monoclinic	[1]
Space Group	$P2_1/c$	[1]
Unit Cell Dimensions	$a = 9.43 \text{ \AA}$	Durif et al. (1976)
$b = 11.75 \text{ \AA}$	Durif et al. (1976)	
$c = 6.45 \text{ \AA}$	Durif et al. (1976)	
$\alpha = 90^\circ$	Durif et al. (1976)	
$\beta = 100.2^\circ$	Durif et al. (1976)	
$\gamma = 90^\circ$	Durif et al. (1976)	
Volume	704.1 \AA^3	Durif et al. (1976)
Z (Formula units/cell)	4	Durif et al. (1976)
Calculated Density	1.91 g/cm^3	Durif et al. (1976)
R-value	3.1%	[1]

Note: The unit cell parameters are based on the foundational study by Durif, A., Averbuch-Pouchot, M. T., Tordjman, I., & Guitel, J. C. (1976). Crystal structure of **triammonium phosphate trihydrate**. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 32(11), 2957-2960.

Experimental Protocols

The determination of the crystal structure of **triammonium phosphate trihydrate** involves a series of precise experimental steps, from crystal synthesis to data analysis.

Crystal Synthesis

Single crystals of **triammonium phosphate trihydrate** suitable for X-ray diffraction can be grown from an aqueous solution. A typical procedure involves:

- **Preparation of a Saturated Solution:** A saturated solution of triammonium phosphate is prepared by dissolving the compound in deionized water at a slightly elevated temperature to ensure complete dissolution.
- **Slow Evaporation:** The saturated solution is filtered to remove any impurities and then allowed to evaporate slowly at a constant temperature (e.g., room temperature) in a vibration-free environment.
- **Crystal Growth:** Over a period of several days to weeks, well-formed, single crystals of **triammonium phosphate trihydrate** will precipitate from the solution.
- **Crystal Harvesting:** The crystals are carefully harvested from the mother liquor and washed with a small amount of cold deionized water and then a volatile solvent like ethanol or acetone to remove any residual mother liquor before being dried.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process is as follows:

- **Crystal Screening and Unit Cell Determination:** The crystal is initially screened to assess its quality. A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
- **Data Collection Strategy:** A data collection strategy is devised to measure the intensities of a large number of unique reflections over a specified range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.
- **Data Integration and Reduction:** The raw diffraction data are processed to integrate the reflection intensities and apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption. This results in a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes ($|F_o|$) for each reflection.

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure:

- **Structure Solution:** The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
- **Structure Refinement:** The atomic coordinates, and thermal displacement parameters of the initial model are refined against the experimental diffraction data using a least-squares minimization procedure. The goal is to minimize the difference between the observed structure factor amplitudes ($|F_o|$) and the calculated structure factor amplitudes ($|F_c|$) based on the model.
- **Hydrogen Atom Location:** Hydrogen atoms are typically located from the difference Fourier maps of the electron density after the non-hydrogen atoms have been refined anisotropically.
- **Final Refinement:** The final refinement includes all atoms, and the quality of the final model is assessed by the R-value, goodness-of-fit, and the residual electron density. For **triammonium phosphate trihydrate**, a final R-value of 3.1% was achieved, indicating an excellent agreement between the model and the experimental data.^[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of **triammonium phosphate trihydrate**.

Caption: Experimental workflow for **triammonium phosphate trihydrate** crystal structure analysis.

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